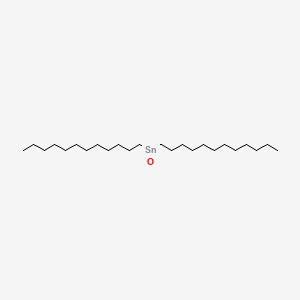
Didodecyloxostannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didodecyloxostannane is an organotin compound with the molecular formula C24H50OSn and a molecular weight of 473.36 g/mol It is characterized by the presence of two dodecyl groups attached to a tin atom, which is also bonded to an oxygen atom
準備方法
The synthesis of didodecyloxostannane typically involves the reaction of dodecylmagnesium bromide with tin(IV) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
2 C12H25MgBr+SnCl4→(C12H25)2SnO+2 MgBrCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The product is then purified by distillation or recrystallization .
化学反応の分析
Didodecyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The dodecyl groups can be substituted by other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields tin dioxide .
科学的研究の応用
Didodecyloxostannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.
Industry: This compound is used in the production of tin-based catalysts and stabilizers for plastics.
作用機序
The mechanism by which didodecyloxostannane exerts its effects is primarily through its interaction with biological molecules. The tin atom can coordinate with various ligands, affecting the function of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the observed biological activities .
類似化合物との比較
Didodecyloxostannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its antifouling properties, but also highly toxic to marine life.
Triphenyltin hydroxide: Used as a pesticide, with significant environmental impact.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Compared to these compounds, this compound offers a unique balance of reactivity and stability, making it suitable for specific applications where other organotin compounds may not be ideal .
特性
CAS番号 |
2273-48-5 |
|---|---|
分子式 |
C24H50OSn |
分子量 |
473.4 g/mol |
IUPAC名 |
didodecyl(oxo)tin |
InChI |
InChI=1S/2C12H25.O.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;/h2*1,3-12H2,2H3;; |
InChIキー |
NXMNIHPHNSDPTN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[Sn](=O)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


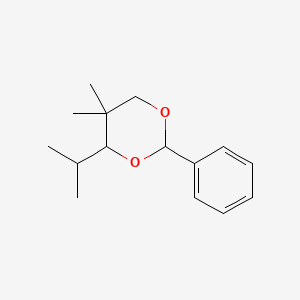
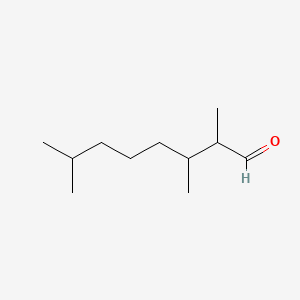
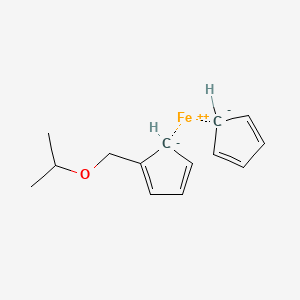

![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
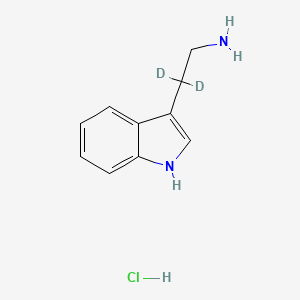
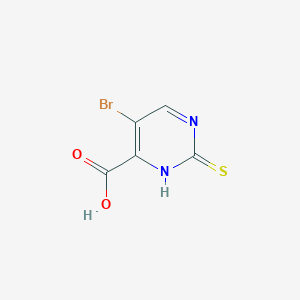
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
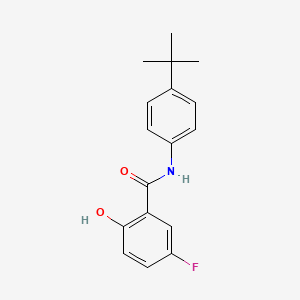
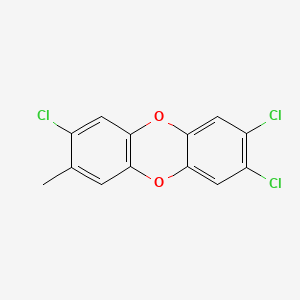
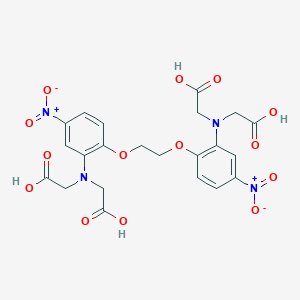
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)

